molecular formula C21H21NO4 B4062971 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,5-dimethylbenzyl)-2,5-pyrrolidinedione

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,5-dimethylbenzyl)-2,5-pyrrolidinedione

Cat. No.: B4062971
M. Wt: 351.4 g/mol
InChI Key: WOHNPUFCCXODEH-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,5-dimethylbenzyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is commonly referred to as EMD 386088 and is a potent inhibitor of the glycine transporter 1 (GlyT1). GlyT1 is a protein that plays a crucial role in regulating glycine levels in the central nervous system, and its inhibition has been linked to the treatment of various neurological disorders.

Scientific Research Applications

Synthesis and Molecular Interactions

  • Studies on dimethyl substitutions and pyrrole derivatives have revealed insights into their synthesis and interaction with biological systems. For example, dimethyl substitutions have been shown to accelerate pyrrole formation and protein crosslinking, which could have implications in neurotoxicity and the pathogenesis of neurofilament accumulation in neuropathies (Anthony et al., 1983). Such findings underscore the importance of chemical modifications in altering biological interactions and activities.

Potential Therapeutic Applications

  • Novel pyrrole analogs have been synthesized and evaluated for their antimycobacterial activities, showing promise as potential therapeutic agents against tuberculosis (Joshi et al., 2017). This suggests that structurally related compounds, including 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,5-dimethylbenzyl)-2,5-pyrrolidinedione, may also have potential in medicinal chemistry for the treatment of infectious diseases.

Material Science and Conductivity

  • The electrochemical polymerization of pyrrole-based monomers to form conducting polymers indicates the potential of pyrrole derivatives in material science, particularly in the development of conducting materials and electronic devices (Sotzing et al., 1996). This highlights the versatility of pyrrole derivatives in applications beyond biomedicine, extending into materials science and engineering.

Antitumor and Antihypertensive Activity

  • Synthesis of dihydropyrimidines and their evaluation for antitumor and antihypertensive activities demonstrate the broad therapeutic potential of heterocyclic compounds (Rana et al., 2004). These findings suggest that derivatives of dihydropyridines and related structures could be explored for various pharmacological applications.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(3,5-dimethylphenyl)methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-13-7-14(2)9-15(8-13)10-16-11-20(23)22(21(16)24)17-3-4-18-19(12-17)26-6-5-25-18/h3-4,7-9,12,16H,5-6,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHNPUFCCXODEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CC2CC(=O)N(C2=O)C3=CC4=C(C=C3)OCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,5-dimethylbenzyl)-2,5-pyrrolidinedione
Reactant of Route 2
Reactant of Route 2
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,5-dimethylbenzyl)-2,5-pyrrolidinedione
Reactant of Route 3
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,5-dimethylbenzyl)-2,5-pyrrolidinedione
Reactant of Route 4
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,5-dimethylbenzyl)-2,5-pyrrolidinedione
Reactant of Route 5
Reactant of Route 5
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,5-dimethylbenzyl)-2,5-pyrrolidinedione
Reactant of Route 6
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,5-dimethylbenzyl)-2,5-pyrrolidinedione

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